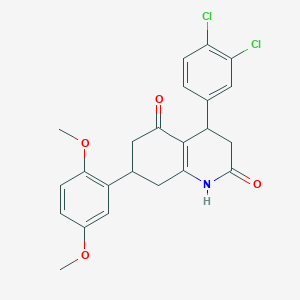
4-(3,4-二氯苯基)-7-(2,5-二甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including structures analogous to the compound , often involves multistep reactions that can include cyclization, alkylation, and the introduction of various functional groups. Techniques such as palladium-catalyzed oxidative carbonylation have been utilized for synthesizing related compounds, offering an effective approach to forming complex quinoline structures (Costa et al., 2004).
Molecular Structure Analysis
Molecular structure determination of quinoline derivatives through techniques such as X-ray crystallography reveals detailed insights into their conformation, including dihedral angles and bond lengths, which are crucial for understanding their chemical reactivity and interactions. Studies on isomeric quinolines emphasize the importance of π-π interactions and hydrogen bonding in determining molecular arrangements (de Souza et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and reactions with nucleophiles or electrophiles at different positions of the molecule. The presence of dimethoxyphenyl and dichlorophenyl groups significantly impacts the electronic and steric properties of these molecules, affecting their reactivity patterns.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of quinoline derivatives are influenced by their molecular structure. The introduction of specific functional groups, such as methoxy and chloro substituents, can alter these properties significantly, affecting their behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and photophysical properties, are shaped by their electronic structure. Computational methods, such as DFT calculations, provide insights into their electronic configurations, charge distribution, and potential as electron donors or acceptors, which is crucial for applications in materials science and catalysis (Wazzan et al., 2016).
科学研究应用
光谱表征和电子结构
一项研究利用 DFT 和 TD-DFT/PCM 计算来确定类似喹啉二酮衍生物的结构参数和光谱表征。该研究提供了对分子的 NLO 特性和电荷分布的见解,有助于了解其潜在的生物和缓蚀应用 (Wazzan、Al-Qurashi 和 Faidallah,2016)。
晶体结构分析
另一项研究重点研究了异构喹啉二酮的晶体结构,突出了笼型和 π(喹啉)⋯π(喹啉) 二聚体基序的重要性。该分析阐明了超分子排列及其在材料科学中的潜在应用 (de Souza 等,2015)。
合成和细胞毒活性
已经对 5,8-喹啉二酮的单烷氧基和二烷氧基衍生物的合成和结构进行了研究,以探索它们对人癌细胞系的抗增殖活性。该研究表明喹啉二酮衍生物在开发抗癌剂方面的潜力 (Kadela 等,2016)。
光伏特性
已经研究了喹啉衍生物的光伏特性,特别是在有机-无机光电二极管制造的背景下。这项研究指出了此类化合物在开发用于电子和光子应用的新材料方面的效用 (Zeyada、El-Nahass 和 El-Shabaan,2016)。
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-29-14-4-6-21(30-2)15(10-14)13-8-19-23(20(27)9-13)16(11-22(28)26-19)12-3-5-17(24)18(25)7-12/h3-7,10,13,16H,8-9,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMUKBLCFGBICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)
![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)


![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)
![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)
![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)